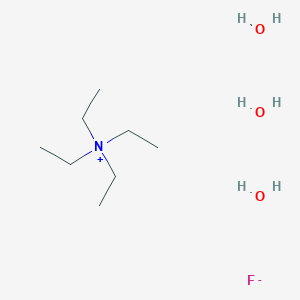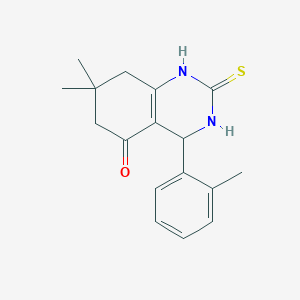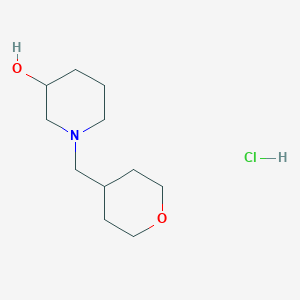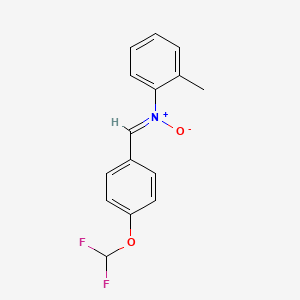
(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide” is a compound that contains a benzylidene moiety, which is a common structural unit in many organic compounds . The “Z” in the name indicates the geometry around the double bond, where the highest priority groups are on the same side. The compound also contains a difluoromethoxy group (-OCHF2), which is a type of ether group that has been substituted with two fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzylidene moiety attached to an aniline derivative. The difluoromethoxy group would likely contribute to the compound’s polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylidene moiety could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluoromethoxy group could increase the compound’s polarity and potentially its reactivity .科学的研究の応用
Fluorescence Probes for Reactive Oxygen Species Detection
Compounds like HPF and APF, related in function to the compound of interest, have been designed for the selective detection of highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes can differentiate hROS from other reactive oxygen species (ROS) and specifically detect hypochlorite (-OCl) in living cells, highlighting their potential in biological and chemical applications (Setsukinai et al., 2003).
Cyanide Anion Detection
A novel molecule, dmpp, and its iridium(III) complex, [(ppy)2Ir(dmpp)]PF6, showcase highly selective and sensitive detection of cyanide anions by visual changes and phosphorescence. This advancement offers a significant improvement in the sensitivity and speed of CN− detection, presenting a powerful tool for chemical sensing applications (Lou et al., 2010).
Biomedical Applications of Nanoparticles
Zinc oxide (ZnO) nanoparticles have demonstrated promising results in anticancer and antimicrobial activities due to their ability to generate reactive oxygen species (ROS) and induce apoptosis. Their potential as drug carriers for targeted therapy further underscores the versatility of similar nanomaterials in biomedical research, offering insights into the broader applications of related compounds (Mishra et al., 2017).
Gas Separation and Sensing
The development of metal-organic frameworks (MOFs) with specific structural characteristics allows for highly selective gas separation and sensing. These materials, such as UTSA-74, demonstrate unique binding sites for gas molecules, offering potential for applications in environmental monitoring and industrial gas separation processes (Luo et al., 2016).
Photocatalytic Degradation of Pollutants
Metal hydroxyfluorides and zinc-based nanomaterials like Zn(OH)F have shown effective photocatalytic properties in the degradation of organic pollutants under UV-light irradiation. These materials highlight the application of related compounds in environmental cleanup and pollution control efforts (Yang et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)methanimine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-11-4-2-3-5-14(11)18(19)10-12-6-8-13(9-7-12)20-15(16)17/h2-10,15H,1H3/b18-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSUAYLAXNTLJF-ZDLGFXPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+](=CC2=CC=C(C=C2)OC(F)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/[N+](=C/C2=CC=C(C=C2)OC(F)F)/[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

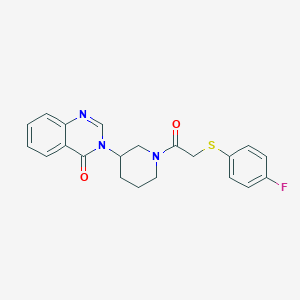
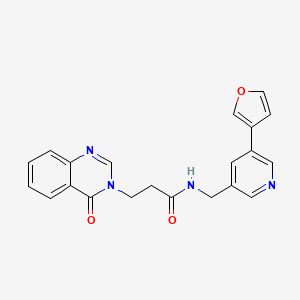
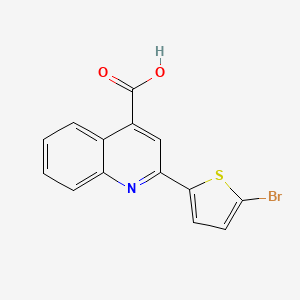
![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2383395.png)
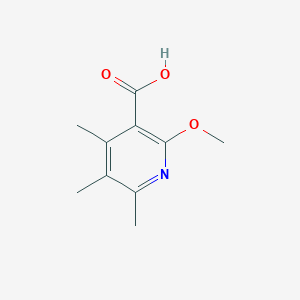
![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)
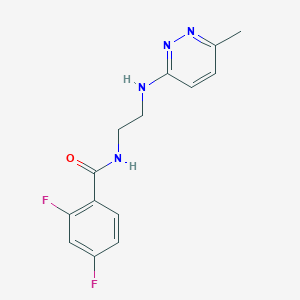
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)
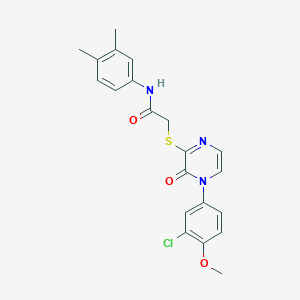
![N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride](/img/structure/B2383404.png)
